REACTION_CXSMILES
|
[CH3:1][CH:2]1O[CH:5]([CH2:7][CH2:8][C:9](=O)[CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:4][CH2:3]1.[H][H]>O>[C:13]([O:15][CH2:16][CH3:17])(=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Name
|
ethyl 7-(5-methyltetrahydrofuran-2-yl)-5-oxoheptanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC(O1)CCC(CCCC(=O)OCC)=O
|
Name
|
organic phase
|
Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected out of a theoretical 68.5 g, or 91.9%
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |